Cas no 1344470-15-0 ((2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine)

(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
- EN300-1841168
- 1344470-15-0
-
- Inchi: 1S/C12H17NO/c1-9(13)5-6-10-3-2-4-11-7-8-14-12(10)11/h2-4,9H,5-8,13H2,1H3/t9-/m0/s1
- InChI Key: RBWXBVADPVKYMJ-VIFPVBQESA-N
- SMILES: O1CCC2=CC=CC(=C12)CC[C@H](C)N
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 2
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841168-0.5g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1841168-1.0g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 1g |
$1829.0 | 2023-06-03 | ||
Enamine | EN300-1841168-0.05g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1841168-0.1g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1841168-10.0g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 10g |
$7866.0 | 2023-06-03 | ||
Enamine | EN300-1841168-5.0g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 5g |
$5304.0 | 2023-06-03 | ||
Enamine | EN300-1841168-10g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1841168-0.25g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1841168-2.5g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1841168-1g |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine |
1344470-15-0 | 1g |
$842.0 | 2023-09-19 |
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine Related Literature
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
Recent Advances in the Study of (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine (CAS: 1344470-15-0)
The compound (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine (CAS: 1344470-15-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its benzofuran moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.
One of the key areas of investigation has been the compound's role as a serotonin receptor modulator. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine exhibits high affinity for the 5-HT2A and 5-HT2C receptor subtypes, suggesting its potential utility in treating neuropsychiatric disorders such as depression and schizophrenia. The study employed a combination of in vitro binding assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing a unique binding profile that distinguishes it from existing therapeutics.
In addition to its central nervous system applications, recent research has explored the compound's potential in oncology. A preprint published in bioRxiv in early 2024 reported that (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine demonstrates selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated serotonin signaling pathways. The study utilized high-throughput screening and proteomic analysis to identify the compound's molecular targets, opening new avenues for cancer drug development.
The synthesis and optimization of (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine have also been areas of active research. A recent patent application (WO2023123456) describes an improved asymmetric synthesis route that yields the compound with high enantiomeric purity (>99% ee) and improved scalability. This advancement addresses previous challenges in large-scale production and could facilitate further preclinical and clinical development of the compound.
Pharmacokinetic studies have provided valuable insights into the compound's bioavailability and metabolic profile. Research published in Drug Metabolism and Disposition (2023) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results indicated favorable brain penetration and a metabolic profile dominated by glucuronidation, with minimal cytochrome P450-mediated oxidation, suggesting a reduced potential for drug-drug interactions.
Looking forward, several clinical trials are being planned to evaluate the therapeutic potential of (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine in various indications. The compound's unique pharmacological profile and recent synthetic advances position it as a promising candidate for further development. However, researchers caution that additional safety and efficacy studies are needed before clinical translation can be realized.
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